4-Methyl-7-oxo-2-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
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Overview
Description
4-Methyl-7-oxo-2-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid is a synthetic compound belonging to the class of [1,2,4]triazolo[1,5-a]pyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-7-oxo-2-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methyl-5-amino-1,2,4-triazole with ethyl trifluoroacetate in the presence of a base, followed by cyclization with formic acid to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-7-oxo-2-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
4-Methyl-7-oxo-2-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antibacterial, antifungal, antiviral, and anticancer agent.
Agriculture: It is used as a herbicide and fungicide due to its biological activity against various plant pathogens.
Biology: The compound is used in studies related to enzyme inhibition and molecular interactions.
Mechanism of Action
The mechanism of action of 4-Methyl-7-oxo-2-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets. The compound acts as an inhibitor of various enzymes, disrupting essential biological pathways. For example, it can inhibit dihydroorotate dehydrogenase, leading to antiproliferative effects in cancer cells . Additionally, it can bind to HIV TAR RNA, affecting viral replication .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of compounds with similar biological activities and applications.
Quinazolin-4(3H)-one derivatives: These compounds also exhibit antimicrobial and anticancer properties.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Known for their diverse pharmacological activities, including anticancer and antimicrobial effects.
Uniqueness
4-Methyl-7-oxo-2-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid is unique due to its trifluoromethyl group, which enhances its biological activity and stability. This structural feature distinguishes it from other similar compounds and contributes to its broad spectrum of applications .
Properties
Molecular Formula |
C8H5F3N4O3 |
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Molecular Weight |
262.15 g/mol |
IUPAC Name |
4-methyl-7-oxo-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C8H5F3N4O3/c1-14-2-3(5(17)18)4(16)15-7(14)12-6(13-15)8(9,10)11/h2H,1H3,(H,17,18) |
InChI Key |
YSXWARAWGAAZBW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=O)N2C1=NC(=N2)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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